Spacer Arm Length & Molecular Reach: C1 (2-4 Å) vs. PEG4 (14-20 Å)
The C1 alkyl spacer of Aeide-C1-NHS ester provides a minimal offset of approximately 2-4 Å between conjugated molecules, whereas standard PEG4-based azide-NHS esters (e.g., Azido-PEG4-NHS) provide a flexible, hydrophilic spacer arm extending 14-20 Å . This quantitative difference in length corresponds to distinct rotational bond counts: Aeide-C1-NHS ester has 4 rotatable bonds (computed) versus 16+ for PEG4 analogs, resulting in significantly reduced conformational flexibility [1].
| Evidence Dimension | Spacer Arm Length / Flexibility |
|---|---|
| Target Compound Data | Approx. 2-4 Å extension; 4 rotatable bonds |
| Comparator Or Baseline | Azido-PEG4-NHS ester: Approx. 14-20 Å extension; 16+ rotatable bonds |
| Quantified Difference | Approx. 3- to 7-fold shorter spacer arm; significant reduction in conformational entropy |
| Conditions | Computational modeling and linker classification (PubChem; vendor technical specifications) |
Why This Matters
The rigid, minimal offset enables precise, close-proximity bioconjugation essential for structure-activity relationship (SAR) studies and minimizes undesired linker-driven conformational changes.
- [1] PubChem. (2025). 2,5-Dioxopyrrolidin-1-yl 2-azidoacetate. PubChem CID 59248176. View Source
